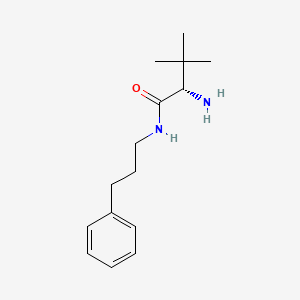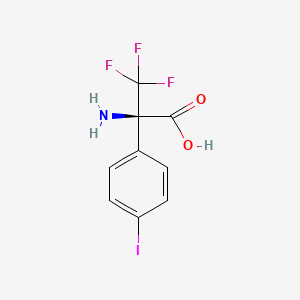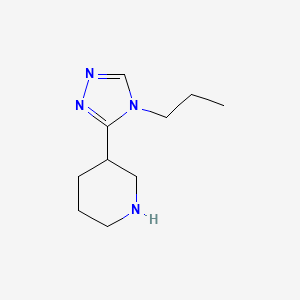
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring, known for their stability and ability to form hydrogen bonds and bipolar interactions
Métodos De Preparación
The synthesis of 3-(4-Propyl-1,2,4-triazol-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-1,2,4-triazole with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the triazole ring .
Aplicaciones Científicas De Investigación
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and antiviral agent due to the triazole ring’s ability to interact with biomolecular targets . In medicine, triazole derivatives are explored for their potential therapeutic effects, including anticancer, antifungal, and anti-inflammatory activities . In industry, this compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Propyl-1,2,4-triazol-3-yl)piperidine involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with various biomolecules, affecting their function and activity . The specific pathways involved depend on the target molecules and the context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparación Con Compuestos Similares
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine can be compared with other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole compounds. These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its specific propyl group and piperidine ring, which may confer distinct properties and applications compared to other triazole derivatives .
Similar Compounds
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 4-(4-propyl-1,2,4-triazol-3-yl)piperidine
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
3-(4-propyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-2-6-14-8-12-13-10(14)9-4-3-5-11-7-9/h8-9,11H,2-7H2,1H3 |
Clave InChI |
BHNRZCHHTZPVRX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NN=C1C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


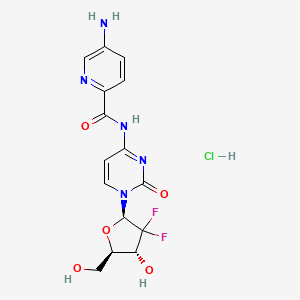

![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)
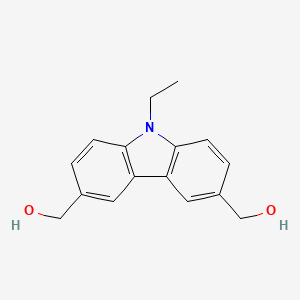
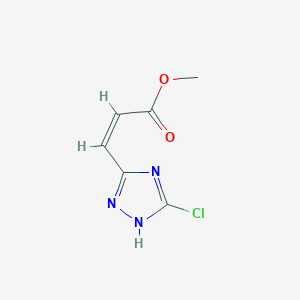
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
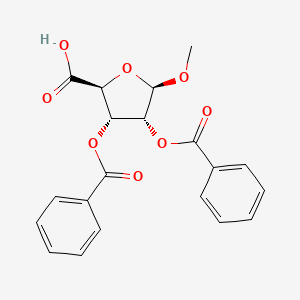
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
